2-Morpholin-4-ylquinoline-3-carbaldehyde

Physicochemical Properties Lipophilicity Drug-likeness

Pre-functionalized quinoline building block with reactive C3-aldehyde and pre-installed morpholine at C2. Cuts synthetic steps by 50% vs 2-chloroquinoline-3-carbaldehyde by eliminating post-synthetic morpholine installation. Morpholine moiety is essential for DNA gyrase/topoisomerase IV target engagement—delivering 1.5–2.0 kcal/mol stronger binding than 2-chloro analogs. Validated in antimicrobial (MIC 31.25–62.5 μg/mL) and anticancer (MCF-7, HeLa, PC-3) programs. LogP ~1.7. Optimized for medicinal chemistry groups targeting fluoroquinolone-resistant strains.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 326008-62-2
Cat. No. B1270493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholin-4-ylquinoline-3-carbaldehyde
CAS326008-62-2
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC3=CC=CC=C3C=C2C=O
InChIInChI=1S/C14H14N2O2/c17-10-12-9-11-3-1-2-4-13(11)15-14(12)16-5-7-18-8-6-16/h1-4,9-10H,5-8H2
InChIKeyIUHXRNBITQBVAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Morpholin-4-ylquinoline-3-carbaldehyde (CAS 326008-62-2): Product Overview and Procurement-Relevant Characteristics


2-Morpholin-4-ylquinoline-3-carbaldehyde (CAS 326008-62-2) is a heterocyclic building block comprising a quinoline core substituted at the 2-position with a morpholine ring and at the 3-position with a reactive carbaldehyde group . The electron-rich morpholine moiety enhances solubility and modulates electronic properties, while the aldehyde functionality provides a versatile site for condensation reactions including Schiff base formation, Claisen-Schmidt condensations, and nucleophilic additions . The compound has a molecular formula of C₁₄H₁₄N₂O₂, a molecular weight of 242.27 g/mol, a predicted LogP of approximately 1.7, and a purity specification typically ≥95% from commercial suppliers .

Why 2-Morpholin-4-ylquinoline-3-carbaldehyde Cannot Be Replaced by Generic Quinoline-3-carbaldehyde Analogs


Generic substitution with unsubstituted quinoline-3-carbaldehyde or simple 2-halogenated analogs fails to replicate the synthetic utility and biological profile of 2-morpholin-4-ylquinoline-3-carbaldehyde. The 2-chloroquinoline-3-carbaldehyde precursor serves as a key synthetic intermediate but lacks the pre-installed morpholine pharmacophore that confers enhanced solubility, improved membrane permeability, and target engagement properties essential for downstream biological evaluation . Substituting the morpholine ring with piperidine (2-piperidin-1-ylquinoline-3-carbaldehyde) redirects biological activity toward cholinesterase inhibition rather than antimicrobial targets, demonstrating that the heterocyclic amine at the 2-position dictates pharmacological specificity [1]. Replacing the aldehyde with a carboxylic acid or alcohol eliminates the reactive handle required for condensation-based diversification strategies, making substitution scientifically indefensible for users pursuing aldehyde-driven synthetic pathways [2].

2-Morpholin-4-ylquinoline-3-carbaldehyde (326008-62-2): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Physicochemical Differentiation: LogP Comparison of 2-Morpholinoquinoline-3-carbaldehyde vs. 2-Chloroquinoline-3-carbaldehyde

2-Morpholin-4-ylquinoline-3-carbaldehyde exhibits a predicted LogP of approximately 1.7 . In contrast, its synthetic precursor 2-chloroquinoline-3-carbaldehyde has a significantly higher predicted LogP of approximately 2.8-3.0, reflecting the lipophilic character conferred by the chlorine substituent . The morpholine-substituted compound therefore offers measurably improved aqueous solubility and more favorable drug-like physicochemical properties compared to the halogenated analog. This difference is particularly relevant for users developing compounds intended for biological assays where aqueous solubility directly impacts assay reliability and hit validation.

Physicochemical Properties Lipophilicity Drug-likeness Solubility

Comparative Biological Target Engagement: Morpholine-Substituted Quinoline-3-carbaldehydes Exhibit Superior DNA Gyrase Affinity in Molecular Docking Studies

Molecular docking analysis of quinoline-3-carbaldehyde analogs against E. coli DNA gyrase B (PDB ID: 6F86) demonstrates that compounds bearing electron-donating substituents achieve binding affinities ranging from -7.2 to -8.4 kcal/mol [1]. In contrast, 2-chloroquinoline-3-carbaldehyde derivatives, which lack the electron-rich morpholine moiety, exhibit lower docking scores in the -5.5 to -6.8 kcal/mol range against the same target [1][2]. The presence of the morpholine ring at the 2-position contributes to enhanced hydrogen bonding interactions with active site residues and improved binding pocket complementarity. Specifically, 2-morpholinoquinoline derivatives have demonstrated topoisomerase IV inhibitory activity with IC₅₀ values as low as 2.1 μM in optimized derivative series [3]. The parent 2-morpholin-4-ylquinoline-3-carbaldehyde serves as the essential scaffold from which these active derivatives were developed, with the morpholine moiety being critical for target engagement that cannot be replicated by halogenated or unsubstituted quinoline-3-carbaldehydes.

Antibacterial DNA Gyrase Inhibition Molecular Docking Quinoline Derivatives

Synthetic Versatility Advantage: Condensation Reactivity of 2-Morpholin-4-ylquinoline-3-carbaldehyde Enables Superior Derivative Generation vs. Non-Aldehyde Analogs

2-Morpholin-4-ylquinoline-3-carbaldehyde undergoes Claisen-Schmidt condensation with substituted acetophenones under microwave irradiation to yield (E)-1-aryl-3-(2-morpholinoquinolin-3-yl)prop-2-en-1-ones in high yields [1]. The same compound reacts with substituted anilines to form (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline Schiff base derivatives with efficient conversion [2]. It also participates in multicomponent cyclocondensation reactions with malononitrile and β-enaminones under microwave irradiation to generate fused pyran derivatives bearing the 2-morpholinoquinoline nucleus [3]. In contrast, the corresponding carboxylic acid or alcohol analogs lack the electrophilic aldehyde carbon required for these condensation pathways, and the 2-chloro precursor requires an additional nucleophilic substitution step with morpholine before aldehyde reactivity can be exploited . The pre-installed morpholine-aldehyde combination provides a unique, ready-to-use synthetic handle that eliminates one to two synthetic steps compared to alternative routes starting from halogenated precursors.

Synthetic Chemistry Schiff Base Formation Claisen-Schmidt Condensation Building Block Reactivity

Scaffold-Dependent Antimicrobial Activity: Morpholine-Containing Quinoline-3-carbaldehyde Derivatives Demonstrate Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Pathogens

Derivatives synthesized from 2-morpholin-4-ylquinoline-3-carbaldehyde exhibit significant in vitro antimicrobial activity against both Gram-positive (Streptococcus pneumoniae, Clostridium tetani, Bacillus subtilis) and Gram-negative (Escherichia coli) bacterial strains [1]. Fused pyran derivatives bearing the 2-morpholinoquinoline nucleus show MIC values ranging from 31.25 to 62.5 µg/mL against Staphylococcus epidermidis, Micrococcus luteus, and Bacillus subtilis [2]. In contrast, 2-piperidin-1-ylquinoline-3-carbaldehyde derivatives demonstrate preferential activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) rather than antimicrobial targets, indicating divergent biological profiles based on the 2-position heterocyclic amine substituent [3]. The morpholine-containing scaffold is specifically associated with antimicrobial activity, while the piperidine analog shows cholinesterase inhibitory activity, and the 2-chloro precursor exhibits weaker and less selective antimicrobial effects requiring further derivatization to achieve potency .

Antimicrobial Activity MIC Values Antibacterial Antifungal

Procurement-Grade Physicochemical Specifications: Verified Purity and Analytical Data for 2-Morpholin-4-ylquinoline-3-carbaldehyde

Commercially available 2-morpholin-4-ylquinoline-3-carbaldehyde (CAS 326008-62-2) is supplied with verified purity of ≥95% as standard specification across multiple reputable vendors . Predicted physical properties include boiling point of 454.0 ± 45.0 °C, density of 1.263 ± 0.06 g/cm³, and pKa of 4.58 ± 0.61 . The MDL number MFCD03196071 provides a standardized identifier for procurement tracking across supplier catalogs . This level of characterization and documented purity specification ensures reproducible synthetic outcomes in research applications. In contrast, less common analogs such as 2-(pyrrolidin-1-yl)quinoline-3-carbaldehyde or 7-substituted variants are available from fewer commercial sources, often with lower documented purity specifications (typically 90-95%) and less extensive characterization data . The broader commercial availability and consistent purity documentation of the morpholine derivative reduce procurement friction and batch-to-batch variability risks.

Quality Control Purity Specification Analytical Chemistry Procurement

2-Morpholin-4-ylquinoline-3-carbaldehyde (326008-62-2): Validated Application Scenarios for Scientific Procurement


Medicinal Chemistry: Synthesis of Antimicrobial Quinoline Derivatives via Schiff Base Formation

2-Morpholin-4-ylquinoline-3-carbaldehyde serves as a validated starting material for the synthesis of (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives with demonstrated in vitro antimicrobial activity against bacterial and fungal strains [1]. The aldehyde group undergoes efficient condensation with substituted anilines to yield Schiff bases that exhibit improved docking scores compared to standard antibiotics such as amoxicillin. This application is supported by the 50% reduction in synthetic steps compared to routes starting from 2-chloroquinoline-3-carbaldehyde, making it the procurement-optimized choice for medicinal chemistry groups building antimicrobial compound libraries.

Drug Discovery: Antibacterial Lead Generation Targeting DNA Gyrase and Topoisomerase IV

The 2-morpholinoquinoline scaffold derived from 2-morpholin-4-ylquinoline-3-carbaldehyde has demonstrated class-level target engagement with bacterial DNA gyrase and topoisomerase IV, with molecular docking scores of -7.2 to -8.4 kcal/mol against E. coli DNA gyrase B and IC₅₀ values as low as 2.1 μM for optimized derivatives against topoisomerase IV [1]. The morpholine moiety is critical for this target engagement, as evidenced by the 1.5-2.0 kcal/mol improved binding affinity compared to 2-chloroquinoline analogs lacking the electron-rich morpholine substituent. Procurement of this building block enables direct access to the pharmacophore required for antibacterial lead optimization programs targeting fluoroquinolone-resistant strains [2].

Synthetic Methodology: Multicomponent Cyclocondensation for Fused Pyran Library Synthesis

Under microwave irradiation conditions, 2-morpholin-4-ylquinoline-3-carbaldehyde undergoes efficient multicomponent cyclocondensation with malononitrile and β-enaminones to generate fused pyran derivatives bearing the 2-morpholinoquinoline nucleus [1]. These fused pyran derivatives exhibit MIC values ranging from 31.25 to 62.5 μg/mL against Gram-positive bacterial strains including Staphylococcus epidermidis and Bacillus subtilis. The compound's LogP of approximately 1.7 ensures adequate solubility for reaction media, while the pre-installed aldehyde functionality eliminates the need for pre-activation steps required with carboxylic acid or alcohol analogs. This validated synthetic pathway supports procurement for combinatorial chemistry and diversity-oriented synthesis applications.

Anticancer Drug Discovery: Triazole-Oxime Conjugate Synthesis via Click Chemistry

2-Morpholin-4-ylquinoline-3-carbaldehyde serves as the key precursor for (E)-2-morpholinoquinoline-3-carbaldehyde-O-((-1-aryl-1H-1,2,3-triazol-4-yl)methyl)oxime derivatives synthesized via click chemistry approaches [1]. Derivatives from this scaffold have demonstrated anticancer activity against MCF-7 (breast cancer), HeLa (cervical cancer), and PC-3 (prostate cancer) cell lines, with select compounds showing activity comparable to the standard chemotherapeutic doxorubicin. The morpholine moiety contributes to enhanced cellular permeability and target engagement that cannot be replicated by 2-chloro or 2-piperidinyl analogs. This application supports procurement of the compound for oncology-focused medicinal chemistry programs developing novel anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Morpholin-4-ylquinoline-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.